
1-Fluoropyridiniumpyridineheptafluorodiborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Fluoropyridiniumpyridineheptafluorodiborate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a boron-containing compound that is used in various applications, including catalysis, organic synthesis, and medicinal chemistry.
Scientific Research Applications
Use as a Fluorinating Agent : N-Fluoropyridinium pyridine heptafluorodiborate (NFPy) has been developed as a safe and inexpensive source of electrophilic fluorine. It reacts under mild conditions to selectively transfer fluorine to reactive sites of enol derivatives (Poss, Wagner, & Frenette, 1991).
Electrochemical Reduction Studies : The electrochemical reduction of N-Fluoropyridinium pyridine heptafluorodiborate in acetonitrile on platinum electrodes has been studied. This research revealed that HF was a probable product of the reduction and provided insights into the reaction mechanisms and product distribution (Oliver & Evans, 1999).
Wastewater Treatment Impact : The compound's presence in municipal wastewater treatment facilities was studied, revealing how conventional treatment processes affect its mass flows. This research helps in understanding the environmental behavior of fluorochemicals (Schultz et al., 2006).
Biological Applications : A study on a coumarin-based fluorogenic probe bearing the 2-picolyl unit demonstrated its suitability for the fluorescence detection of Cu(2+) ion changes in cultured cells, indicating potential biological applications (Jung et al., 2009).
NMR Monitoring of Drug Metabolism : 19F NMR was used to monitor the metabolism of 5-fluorouracil in tumors and livers, demonstrating the potential of 1-Fluoropyridiniumpyridineheptafluorodiborate in tracing the metabolic fate of fluorinated drugs (Stevens et al., 1984).
Gas Adsorption in Fluorous Metal-Organic Frameworks : Research on fluorous metal−organic frameworks, including this compound, showed their potential for high-density gas adsorption, such as H2, O2, and N2 (Yang, Wang, & Omary, 2007).
Synthesis of Fluorinated Azulenes : The compound was used in the synthesis of 1-fluoro- and 1,3-difluoroazulenes, contributing to the field of synthetic organic chemistry (Ueno, Toda, Yasunami, & Yoshifuji, 1995).
Development of Novel Fluorinating Agents : Studies on phenylsulfur trifluorides, including this compound, have shown their diverse fluorination capabilities and potential applications in drug discovery (Umemoto, Singh, Xu, & Saito, 2010).
Properties
IUPAC Name |
1-fluoropyridin-1-ium;pyridine;trifluoroborane;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN.C5H5N.BF4.BF3/c6-7-4-2-1-3-5-7;1-2-4-6-5-3-1;2-1(3,4)5;2-1(3)4/h1-5H;1-5H;;/q+1;;-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBNMUUTZSTDRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC=C1.C1=CC=[N+](C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10B2F8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131307-35-2 |
Source


|
| Record name | 1-Fluoropyridinium Pyridine Heptafluorodiborate [Fluorinating Reagent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
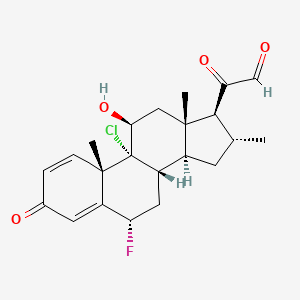
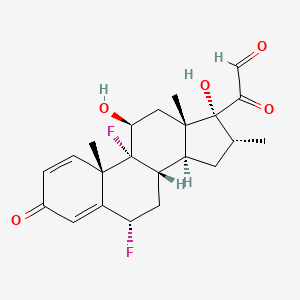

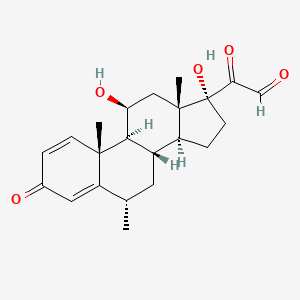
![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)



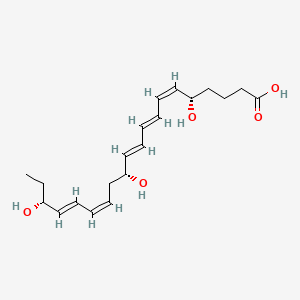

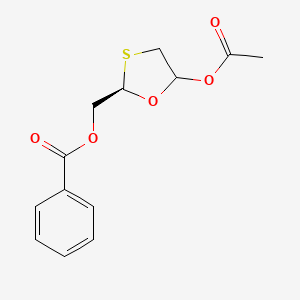
![cis-Hexahydro-cyclopenta[c]pyrrol-4-one](/img/structure/B1147475.png)
